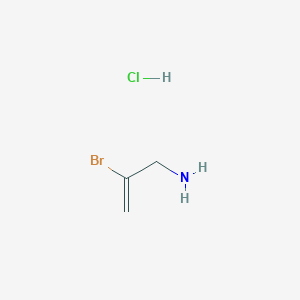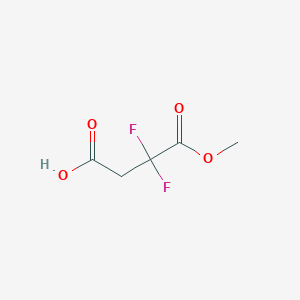
3,3-difluoro-4-methoxy-4-oxobutanoic acid
Übersicht
Beschreibung
3,3-Difluoro-4-methoxy-4-oxobutanoic acid, also known as DFOB, is an important organic acid that has a wide range of applications in scientific research. It is an important intermediate in the synthesis of several pharmaceuticals, and it has been used in a variety of biochemical and physiological studies.
Wissenschaftliche Forschungsanwendungen
3,3-difluoro-4-methoxy-4-oxobutanoic acid has been used in a variety of scientific research applications. It has been used in the synthesis of several pharmaceuticals, including the anti-cancer drug paclitaxel. It has also been used in the synthesis of several other drugs, such as the anti-inflammatory drug etoricoxib. In addition, 3,3-difluoro-4-methoxy-4-oxobutanoic acid has been used in the synthesis of several other compounds, such as the anticancer agent 5-fluorouracil. 3,3-difluoro-4-methoxy-4-oxobutanoic acid has also been used in biochemical and physiological studies, such as studies of the effects of 3,3-difluoro-4-methoxy-4-oxobutanoic acid on the activity of enzymes, the metabolism of proteins, and the regulation of gene expression.
Wirkmechanismus
The mechanism of action of 3,3-difluoro-4-methoxy-4-oxobutanoic acid is not fully understood. However, it is believed that 3,3-difluoro-4-methoxy-4-oxobutanoic acid works by inhibiting the activity of certain enzymes, such as cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX). Inhibition of these enzymes can lead to a decrease in the production of pro-inflammatory molecules, such as prostaglandins and leukotrienes, which can lead to a reduction in inflammation.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3,3-difluoro-4-methoxy-4-oxobutanoic acid have been studied extensively. In studies of the effects of 3,3-difluoro-4-methoxy-4-oxobutanoic acid on enzymes, it has been shown to inhibit the activity of COX-2 and 5-LOX, leading to a decrease in the production of pro-inflammatory molecules. In addition, 3,3-difluoro-4-methoxy-4-oxobutanoic acid has been shown to inhibit the activity of several other enzymes, such as acetylcholinesterase, which can lead to an increase in the levels of acetylcholine in the brain. This can lead to an increase in cognitive function and memory.
Vorteile Und Einschränkungen Für Laborexperimente
The main advantage of using 3,3-difluoro-4-methoxy-4-oxobutanoic acid in laboratory experiments is its high purity, which makes it ideal for use in biochemical and physiological studies. Additionally, 3,3-difluoro-4-methoxy-4-oxobutanoic acid is relatively easy to synthesize, and it is relatively inexpensive. However, there are some limitations to using 3,3-difluoro-4-methoxy-4-oxobutanoic acid in laboratory experiments. For example, 3,3-difluoro-4-methoxy-4-oxobutanoic acid is toxic if ingested, and it can cause skin and eye irritation if it comes into contact with the skin or eyes. Therefore, it is important to take proper safety precautions when handling 3,3-difluoro-4-methoxy-4-oxobutanoic acid.
Zukünftige Richtungen
The future directions for 3,3-difluoro-4-methoxy-4-oxobutanoic acid research are numerous. One potential direction is to further investigate its mechanism of action, as well as its biochemical and physiological effects. Additionally, further research could be done to explore the potential applications of 3,3-difluoro-4-methoxy-4-oxobutanoic acid in the pharmaceutical industry, such as the synthesis of new drugs. Furthermore, further research could be done to explore the potential of 3,3-difluoro-4-methoxy-4-oxobutanoic acid as a therapeutic agent, such as its potential use as an anti-inflammatory or anti-cancer agent. Finally, further research could be done to explore the potential of 3,3-difluoro-4-methoxy-4-oxobutanoic acid as a diagnostic tool, such as its potential use in the diagnosis of diseases or disorders.
Eigenschaften
IUPAC Name |
3,3-difluoro-4-methoxy-4-oxobutanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6F2O4/c1-11-4(10)5(6,7)2-3(8)9/h2H2,1H3,(H,8,9) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTVIXFMGCKOHED-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(CC(=O)O)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6F2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.10 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,3-Difluoro-4-methoxy-4-oxobutanoic acid | |
Synthesis routes and methods
Procedure details





Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


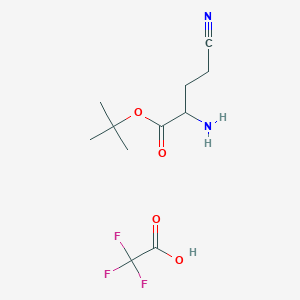
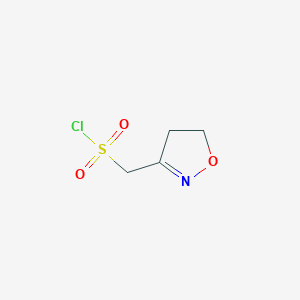
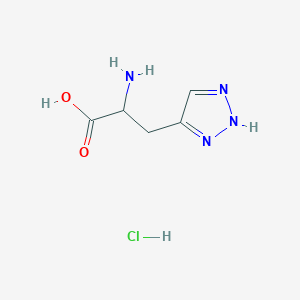
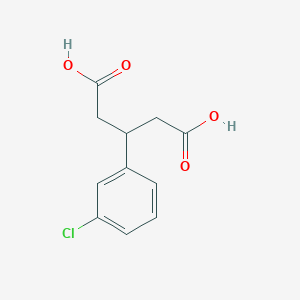
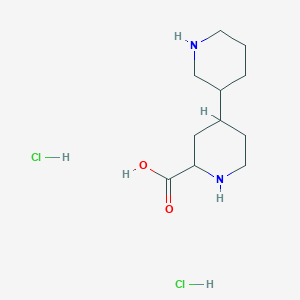
![2-hydroxypropane-1,2,3-tricarboxylic acid, methyl[1-(oxolan-2-yl)-2-phenylethyl]amine](/img/structure/B6603310.png)
![[3-(azetidin-3-yl)-1,2-oxazol-5-yl]methanol, bis(methanesulfonic acid)](/img/structure/B6603319.png)
![(1S,5R,7R)-7-(4-fluorophenyl)-3-[(1R)-1-phenylethyl]-3-azabicyclo[3.2.0]heptan-2-one](/img/structure/B6603324.png)
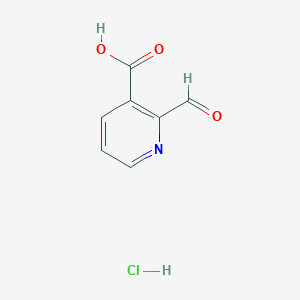

![1-[(1E)-2-(2-chlorophenyl)ethenesulfonyl]-4-methoxy-2,3-dihydro-1H-indole-2-carboxylic acid](/img/structure/B6603354.png)
![1-[5-(3-hydroxyphenyl)-1,2-oxazole-3-carbonyl]-2,3-dihydro-1H-indole-3-carboxylic acid](/img/structure/B6603366.png)
